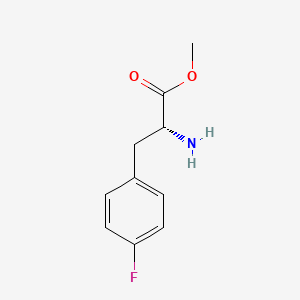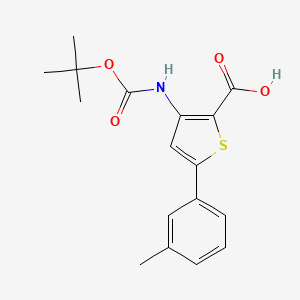
3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the thiophene ring using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of the free amine.
科学的研究の応用
3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the target and the biological context.
類似化合物との比較
Similar Compounds
3-Amino-5-(m-tolyl)thiophene-2-carboxylic acid: Lacks the Boc protecting group.
3-((Tert-butoxycarbonyl)amino)-5-phenylthiophene-2-carboxylic acid: Contains a phenyl group instead of an m-tolyl group.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The m-tolyl group also imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions.
特性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
5-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C17H19NO4S/c1-10-6-5-7-11(8-10)13-9-12(14(23-13)15(19)20)18-16(21)22-17(2,3)4/h5-9H,1-4H3,(H,18,21)(H,19,20) |
InChIキー |
VAFCSWWZTYYSMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(S2)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


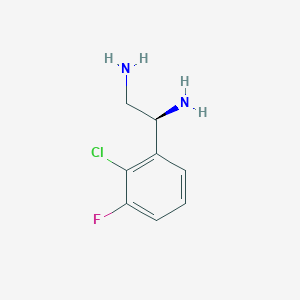
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
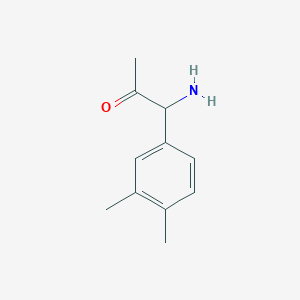
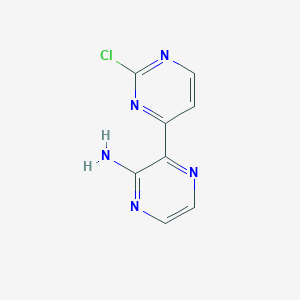

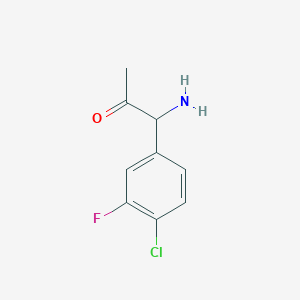
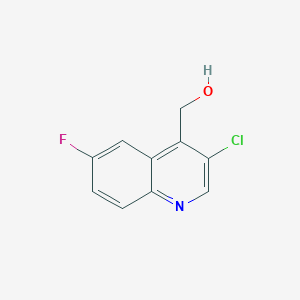
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)

![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)

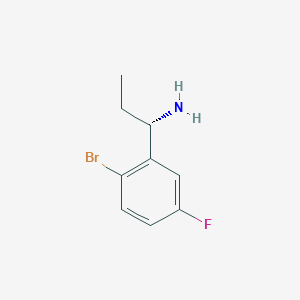
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
